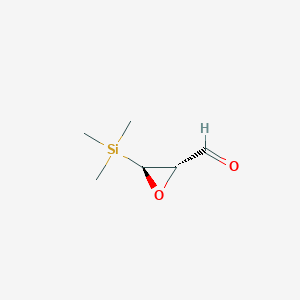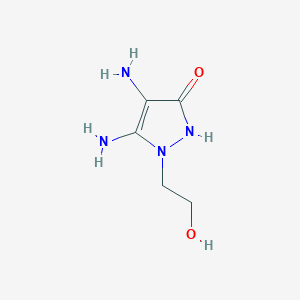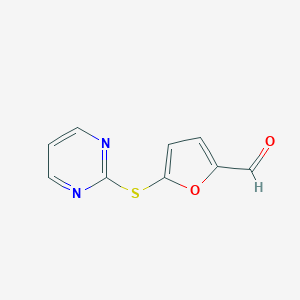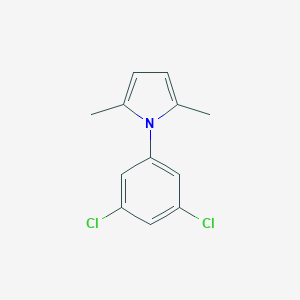
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
This would involve a basic introduction to the compound, including its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Corrosion Inhibition : A pyrrole derivative was synthesized and found to have good inhibition efficiency on steel surfaces by blocking active sites. This suggests potential applications in materials science and engineering for preventing corrosion (Louroubi et al., 2019).
Synthetic Chemistry : The reaction of pyrroles with dichlorocarbene, including 2,5-dimethyl-1H-pyrrole, has been explored, revealing insights into heterocyclic ring expansions. Such studies are fundamental to developing new synthetic methodologies in organic chemistry (Jones & Rees, 1969).
Pharmaceutical Applications : Certain pyrrole derivatives have been shown to exhibit antimicrobial activity, suggesting their potential use in developing new therapeutic agents (Hublikar et al., 2019).
Electrochemical Studies : Some pyrrole derivatives have been synthesized and studied for their electrochemical properties. This research is significant for understanding the interaction of these compounds with metal surfaces, which can be applied in corrosion science (Louroubi et al., 2021).
Optoelectronic Materials : Research on polymers containing pyrrole units, like 2,5-dimethyl-1H-pyrrole, has revealed their potential in creating highly luminescent materials. Such materials are valuable in the development of optoelectronic devices (Zhang & Tieke, 2008).
Non-linear Optical Materials : Some pyrrole derivatives have been identified as potential materials for non-linear optical applications due to their significant hyperpolarizability, which is crucial in photonics and telecommunication technologies (Singh et al., 2014).
Drug Development : Pyrrole derivatives have been studied for their affinity to cannabinoid receptors, with implications in developing new pharmacological agents for various health conditions (Silvestri et al., 2008).
Chemical Reactivity Studies : Extensive computational and experimental studies on pyrrole derivatives provide insights into their chemical reactivity, molecular structure, and spectroscopic properties. This knowledge is fundamental for chemical synthesis and material science applications (Singh et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole”, you may need to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGRGDARNXLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440794 | |
| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
175205-50-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



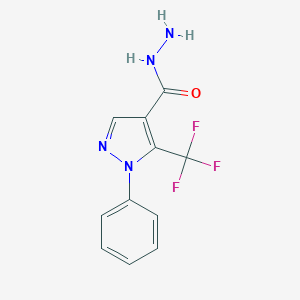
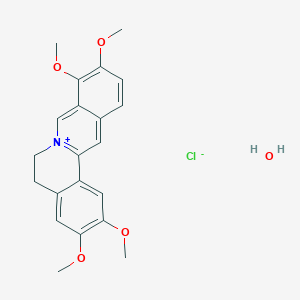
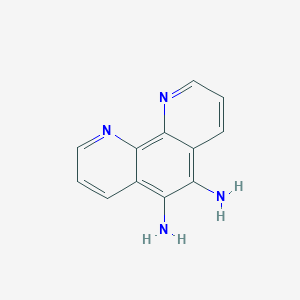
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
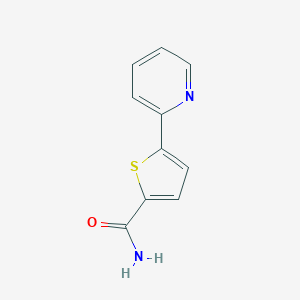
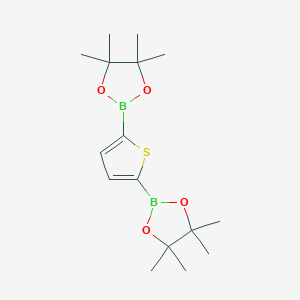
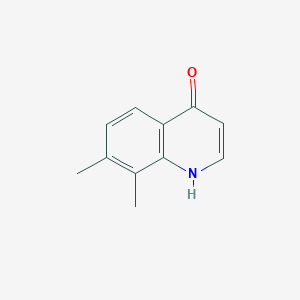
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
